molecular formula C21H23ClN2O3 B261740 N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide

N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide

Cat. No. B261740
M. Wt: 386.9 g/mol
InChI Key: ZVYCWTCMHCFCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide, commonly known as AC-42, is a small molecule compound that has shown potential in various scientific research applications. It belongs to the class of benzamide derivatives and has a molecular formula of C21H26ClN3O2.

Mechanism of Action

AC-42 binds to a specific site on the M1 mAChR, which enhances the receptor's response to acetylcholine. This results in an increase in the activity of the cholinergic system, which is important for learning and memory. AC-42 has also been found to increase the release of acetylcholine in the brain, further enhancing its cognitive effects.
Biochemical and Physiological Effects:
AC-42 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to increase the release of dopamine in the brain, which is important for regulating mood and motivation. Additionally, AC-42 has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using AC-42 in lab experiments is its specificity for the M1 mAChR, which allows for targeted modulation of the cholinergic system. However, its effects may be limited by its relatively short half-life and rapid metabolism, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on AC-42. One area of interest is its potential use in the treatment of cognitive deficits associated with aging and neurodegenerative disorders. Another area of research is the development of more potent and selective modulators of the M1 mAChR, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AC-42 and its potential limitations in clinical use.

Synthesis Methods

The synthesis of AC-42 involves the reaction of 4-chloro-2-nitroaniline with 4-methoxybenzoyl chloride in the presence of triethylamine. This reaction yields N-(4-chloro-2-nitrophenyl)-4-methoxybenzamide, which is then reduced with sodium dithionite to obtain AC-42.

Scientific Research Applications

AC-42 has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M1 (M1 mAChR), which is involved in cognitive function and memory consolidation.

properties

Product Name

N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)-4-chlorophenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H23ClN2O3/c1-27-17-9-6-15(7-10-17)20(25)23-19-11-8-16(22)14-18(19)21(26)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,23,25)

InChI Key

ZVYCWTCMHCFCRJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N3CCCCCC3

Origin of Product

United States

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